ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC19994133
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate -](/images/structure/VC19994133.png)
Specification
Molecular Formula | C19H24N4O4 |
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Molecular Weight | 372.4 g/mol |
IUPAC Name | ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C19H24N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)17(24)8-5-9-23-14-20-16-7-4-3-6-15(16)18(23)25/h3-4,6-7,14H,2,5,8-13H2,1H3 |
Standard InChI Key | GQLTWPWBMNISJI-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate features a quinazolinone core linked via a butanoyl chain to a piperazine ring, which is further functionalized with an ethyl carboxylate group. The quinazolinone moiety (CHNO) contributes aromaticity and hydrogen-bonding capacity, while the piperazine ring (CHN) introduces conformational flexibility and basicity. The ethyl ester group enhances solubility in organic solvents, a critical factor in drug formulation .
Table 1: Key Structural Features
Component | Functional Role | Molecular Formula Contribution |
---|---|---|
Quinazolinone | Aromatic scaffold, potential kinase inhibition | CHNO |
Piperazine | Conformational flexibility, basicity | CHN |
Butanoyl linker | Spacer for pharmacophore orientation | CHO |
Ethyl carboxylate | Solubility modulation | CHO |
The molecular formula is tentatively deduced as CHNO, with a molecular weight of 396.43 g/mol, based on analogous compounds .
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound is scarce, its structural analogs suggest characteristic spectroscopic signatures:
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IR Spectroscopy: Strong absorption bands for carbonyl groups (C=O) at ~1,700 cm and ester C-O stretches at ~1,250 cm .
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NMR: Distinct signals for the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ethyl carboxylate, with limited aqueous solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate likely follows a multi-step protocol, as demonstrated in analogous piperazine-quinazoline hybrids :
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Formation of 4-(4-Oxoquinazolin-3(4H)-yl)Butanoic Acid:
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Activation as a Mixed Carbonate:
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Piperazine Acylation:
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Quinazolinone, 4-bromobutanoyl chloride, DCM, 0°C → RT | 65–70 |
2 | Ethyl chloroformate, EtN, THF | 80 |
3 | Piperazine, EtN, DCM, 24h | 50–60 |
Challenges and Optimizations
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Intermediate Stability: The butanoyl chloride intermediate is prone to intramolecular cyclization, necessitating in situ activation as a carbonate .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the final product due to byproduct formation .
Applications in Pharmaceutical Development
Anticancer Therapeutics
Precedent compounds like gefitinib (a quinazolinone EGFR inhibitor) underscore the potential of this scaffold in oncology .
Neurological Disorders
Piperazine-containing drugs (e.g., aripiprazole) highlight applications in schizophrenia and depression .
Antibacterial Agents
Quinazolinone-piperazine hybrids could synergize mechanisms to combat multidrug-resistant pathogens .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
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